molecular formula C14H14N2O2 B1271147 2-amino-N-(3-methoxyphenyl)benzamide CAS No. 74699-52-8

2-amino-N-(3-methoxyphenyl)benzamide

Cat. No. B1271147
CAS RN: 74699-52-8
M. Wt: 242.27 g/mol
InChI Key: SWPJJIVWFKEGKP-UHFFFAOYSA-N
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Description

“2-amino-N-(3-methoxyphenyl)benzamide” belongs to the class of organic compounds known as alpha amino acid amides . It is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .


Synthesis Analysis

The synthesis of benzamides, including “2-amino-N-(3-methoxyphenyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “2-amino-N-(3-methoxyphenyl)benzamide” is represented by the linear formula C14H14N2O2 . The InChI code for this compound is 1S/C14H14N2O2/c1-18-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3,(H,16,17) .


Physical And Chemical Properties Analysis

The compound “2-amino-N-(3-methoxyphenyl)benzamide” has a molecular weight of 242.28 . It is a solid at room temperature .

Scientific Research Applications

Synthesis of Benzamides

  • Scientific Field : Organic Chemistry
  • Application Summary : Benzamides are synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .
  • Methods of Application : The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .
  • Results or Outcomes : The synthesis of benzamides through this method is highly efficient and eco-friendly .

Antioxidant and Antibacterial Activities

  • Scientific Field : Biochemistry
  • Application Summary : Benzamides, including 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides, have been found to have antioxidant and antibacterial activities .
  • Methods of Application : Benzamides were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
  • Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Pharmaceutical Applications

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : Benzamides are used widely in the pharmaceutical industry . They are in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .
  • Methods of Application : Amide compounds are usually produced from the reaction between carboxylic acids and amines at high temperature .
  • Results or Outcomes : Amide compounds are widely used in industries such as paper, plastic and rubber and in agricultural areas . They are also used as an intermediate product in the synthesis of therapeutic agents .

Continuous Synthesis

  • Scientific Field : Chemical Engineering
  • Application Summary : The continuous synthesis of N-(3-Amino-4-methylphenyl)benzamide has been studied .
  • Methods of Application : The details of the method are not specified in the search results .
  • Results or Outcomes : The results of the study are not specified in the search results .

Building Blocks in Chemical Synthesis

  • Scientific Field : Chemical Synthesis
  • Application Summary : “2-amino-N-(3-methoxyphenyl)benzamide” is used as a building block in chemical synthesis . It is used in the preparation of various organic compounds .
  • Methods of Application : The specific methods of application are not specified in the search results .
  • Results or Outcomes : The results of the study are not specified in the search results .

Continuous Synthesis

  • Scientific Field : Chemical Engineering
  • Application Summary : The continuous synthesis of N-(3-Amino-4-methylphenyl)benzamide has been studied .
  • Methods of Application : The details of the method are not specified in the search results .
  • Results or Outcomes : The results of the study are not specified in the search results .

Safety And Hazards

The safety data sheet for “2-amino-N-(3-methoxyphenyl)benzamide” can be found online . It is always recommended to follow the safety guidelines provided in the material safety data sheet (MSDS) when handling this compound.

Future Directions

The future directions for “2-amino-N-(3-methoxyphenyl)benzamide” could involve further exploration of its synthesis methods, as well as its potential applications in various industries .

Relevant Papers The relevant papers for “2-amino-N-(3-methoxyphenyl)benzamide” include studies on its synthesis , its role as an inhibitor of poly ADP ribose polymerase (PARP) , and its physical and chemical properties .

properties

IUPAC Name

2-amino-N-(3-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPJJIVWFKEGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368684
Record name 2-amino-N-(3-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3-methoxyphenyl)benzamide

CAS RN

74699-52-8
Record name 2-amino-N-(3-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Isatoic anhydride (32.63 g, 200 mmol) and 3-methoxyaniline (24.63 g, 200 mmol) were combined neat and heated at 120° C. for 2 hours. The reaction product was taken up in methylene chloride and chromatographed (20% ethyl acetate/hexanes, SiO2), to provide 38.75 g (80%) of 2-amino-N-(3-methoxyphenyl)benzamide. An analytical sample was obtained by recrystallization from ethyl acetate: mp 75°-77° C.
Quantity
32.63 g
Type
reactant
Reaction Step One
Quantity
24.63 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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